molecular formula C3H4N2 B13422196 1H-Pyrazole-3,4,5-d3

1H-Pyrazole-3,4,5-d3

Cat. No.: B13422196
M. Wt: 71.10 g/mol
InChI Key: WTKZEGDFNFYCGP-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3,4,5-d3 is a deuterated derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms The deuterium atoms replace the hydrogen atoms at positions 3, 4, and 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4,5-d3 can be synthesized through various methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. The reaction typically proceeds under mild conditions, often using a catalyst such as silver or copper . Another method involves the use of terminal alkynes and hydrazines in a cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,4,5-d3 involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrazole-3,4,5-d3 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical properties. This makes it valuable for specific applications where isotopic labeling is required .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Biological Activity

1H-Pyrazole-3,4,5-d3 is a deuterated derivative of pyrazole that has garnered interest in various fields of biological research. Its unique isotopic labeling allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance (NMR) studies. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical and Physical Properties

This compound has the following chemical properties:

  • Molecular Formula : C3D3N2
  • CAS Number : 51038-79-0
  • Molecular Weight : 85.08 g/mol

The compound is characterized by its pyrazole ring structure, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving a library of pyrazole derivatives, compounds showed promising inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (MTB). Specifically, certain derivatives demonstrated IC50 values as low as 6.09 µM against intracellular amastigotes of Trypanosoma cruzi .

CompoundTargetIC50 (µM)
3jT. cruzi amastigotes2.75 ± 0.62
3mT. cruzi amastigotes3.58 ± 0.25
RifampicinMTB H37Rv0.25

Anti-inflammatory Properties

Pyrazoles have also been reported to possess anti-inflammatory effects. A study highlighted the potential of specific pyrazole derivatives to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

The biological activity of this compound and its derivatives can be attributed to their interaction with various molecular targets:

  • Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : They may interact with receptors to modulate signaling pathways related to inflammation and immune responses .

Study on Trypanocidal Activity

A detailed investigation into the trypanocidal activity of pyrazole derivatives revealed that compounds like 3j and 3m not only inhibited T. cruzi effectively but also demonstrated high selectivity indices (SI) of 112.48 and 44.83 respectively . These findings suggest that modifications to the pyrazole structure can significantly enhance its biological efficacy.

Antimycobacterial Activity

In another study focusing on antimycobacterial activity, several pyrazole derivatives were synthesized and tested against M. tuberculosis. The promising results indicated that these compounds could serve as potential leads for developing new anti-tubercular agents .

Properties

Molecular Formula

C3H4N2

Molecular Weight

71.10 g/mol

IUPAC Name

3,4,5-trideuterio-1H-pyrazole

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D

InChI Key

WTKZEGDFNFYCGP-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(NN=C1[2H])[2H]

Canonical SMILES

C1=CNN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.